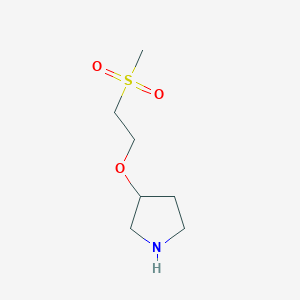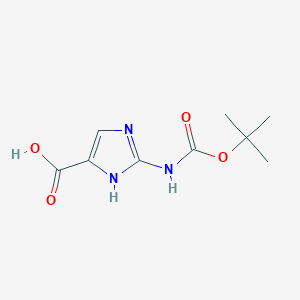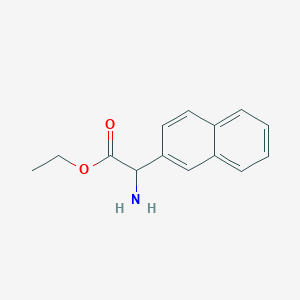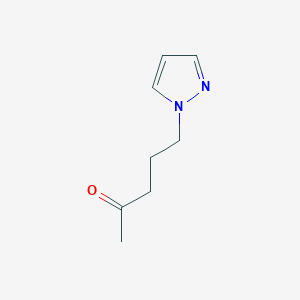
2-Chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 2-position, a methyl group at the 6-position, and a pyrrolidine ring at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Methylation: The methyl group at the 6-position can be introduced using methylating agents like methyl iodide in the presence of a base.
Pyrrolidine Substitution: The pyrrolidine ring can be attached to the 3-position of the pyridine ring through nucleophilic substitution reactions, using pyrrolidine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, scalability, and environmental considerations. Catalysts and continuous flow processes may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-Chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the interaction of pyridine derivatives with biological targets.
Industrial Applications: It can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by the pyridine and pyrrolidine rings. These interactions can modulate the activity of the target, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-Chloro-6-methylpyridine: Lacks the pyrrolidine ring, making it less versatile in biological applications.
2-Chloro-3-(pyrrolidin-2-yl)pyridine: Similar structure but without the methyl group at the 6-position, which may affect its reactivity and binding properties.
6-Methyl-3-(pyrrolidin-2-yl)pyridine:
Uniqueness
2-Chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine is unique due to the combination of the chlorine atom, methyl group, and pyrrolidine ring, which together confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets and provides a versatile scaffold for further chemical modifications.
特性
分子式 |
C10H13ClN2 |
|---|---|
分子量 |
196.67 g/mol |
IUPAC名 |
2-chloro-6-methyl-3-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C10H13ClN2/c1-7-4-5-8(10(11)13-7)9-3-2-6-12-9/h4-5,9,12H,2-3,6H2,1H3 |
InChIキー |
CLJOYBVTRTXGTQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)C2CCCN2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-(tert-Butoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13538600.png)
